Boc-Met-Pro-OH

Descripción general

Descripción

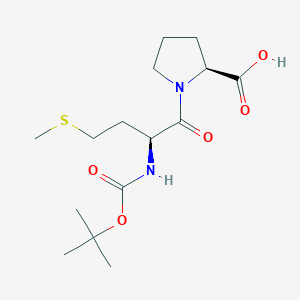

Boc-Met-Pro-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl-L-proline, is a compound with the molecular formula C15H26N2O5S and a molecular weight of 346.44 g/mol . It is a dipeptide consisting of methionine and proline, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-Met-Pro-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:

Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Met-Pro-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like TFA.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other solvents.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products Formed

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Met-Pro-OH is widely utilized in solid-phase peptide synthesis (SPPS), where its protective group allows for stepwise addition of amino acids to form longer peptide chains. The Boc group can be easily removed under acidic conditions, facilitating the release of the synthesized peptide.

Case Study: Dipeptide Synthesis

A study demonstrated the effectiveness of this compound in synthesizing dipeptides using room-temperature ionic liquids derived from Boc-protected amino acids. The resulting ionic liquids exhibited high reactivity and selectivity, making them suitable for various coupling reactions in peptide synthesis .

Organic Synthesis

The compound has shown potential as a multifunctional reactant in organic synthesis. Its ability to form stable intermediates enables the development of complex organic molecules.

Case Study: Active Ester Reactions

Research indicates that Boc-Met-OPht (a derivative) serves as an effective substrate for photoredox catalysis, yielding high product yields when coupled with other reagents under visible light . This highlights the versatility of Boc-protected amino acids in modern synthetic methodologies.

Ionic Liquids Development

This compound has been integrated into the development of ionic liquids, which are solvents with unique properties beneficial for chemical reactions. The preparation of these ionic liquids from Boc-protected amino acids has opened new avenues for their application in organic synthesis and catalysis .

Avoiding Side Reactions

In peptide synthesis, particularly involving methionine, this compound aids in minimizing side reactions such as oxidation and alkylation during the cleavage step from the resin. Adjustments in cleavage conditions using Boc-protected methionine have shown to significantly reduce these by-products, enhancing overall yield and purity .

Bioconjugation Applications

The use of this compound extends to bioconjugation techniques where it can be employed to attach peptides to various biomolecules or surfaces, enhancing their functionality in therapeutic applications.

Properties and Reactivity

The physical properties of this compound contribute to its effectiveness:

Mecanismo De Acción

The mechanism of action of Boc-Met-Pro-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation . The methionine and proline residues contribute to the structural and functional properties of the resulting peptides .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Pro-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-proline.

Boc-Met-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-methionine.

Boc-Gly-OH: N-[(1,1-dimethylethoxy)carbonyl]-glycine.

Uniqueness

Boc-Met-Pro-OH is unique due to the presence of both methionine and proline residues, which impart specific structural and functional characteristics to the peptides synthesized using this compound. The combination of these amino acids allows for the study of their individual and combined effects on peptide properties .

Actividad Biológica

Boc-Met-Pro-OH, a protected form of the dipeptide consisting of methionine (Met) and proline (Pro), is utilized in various biochemical applications, particularly in peptide synthesis and drug development. This article explores the biological activity, synthesis methods, and relevant research findings concerning this compound.

Overview of this compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of methionine. This modification enhances the stability and solubility of the compound, making it suitable for various synthetic applications. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the stepwise addition of amino acids. Key methods include:

- Stepwise Coupling : Using coupling reagents such as HATU or PyBOP to facilitate the formation of peptide bonds.

- Deprotection : Removal of the Boc group using acid treatment (e.g., 4 M HCl in dioxane) to yield active peptides.

Peptide Hormones and Neurotransmitters

Research indicates that dipeptides like this compound can exhibit biological activities similar to those of larger peptides. For instance, studies have shown that certain dipeptides can act as agonists or antagonists at specific receptors, influencing physiological processes such as pain modulation and neurotransmission .

Antioxidant Properties

Some studies suggest that methionine-containing peptides may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems. This activity is particularly relevant in neuroprotective contexts where oxidative damage is a concern .

Case Studies

-

Neurokinin-1 Receptor Antagonism :

A study on bifunctional peptides demonstrated that sequences including proline significantly influenced antagonistic activity at neurokinin-1 receptors. The incorporation of this compound into these sequences enhanced their efficacy . -

Synthesis and Evaluation :

A recent evaluation of various Boc-protected amino acids, including this compound, highlighted their effectiveness in solid-phase peptide synthesis. The results indicated that these compounds could be efficiently coupled with other amino acids to produce bioactive peptides with potential therapeutic applications .

Research Findings

A summary of key findings related to this compound includes:

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAFPKEPIVJKM-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474544 | |

| Record name | Boc-Met-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116939-85-6 | |

| Record name | Boc-Met-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.